molecular formula C24H20N2O3 B2403858 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1207035-81-1

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No. B2403858
CAS RN: 1207035-81-1
M. Wt: 384.435
InChI Key: IXHHVZDKZLARTB-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has been used in the study of the bromodomain containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1), which are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . It was found to be complexed with TRIM24 PHD-bromodomain . The structure of this compound plays a crucial role in its interaction with these proteins and its subsequent biological activity .

Scientific Research Applications

Antimicrobial Agents

Compounds with similar structures to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide have been synthesized and tested for antimicrobial activities. Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone derivatives and evaluated their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activities

A study by Bu et al. (2001) focused on the synthesis of dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives, exploring their cytotoxic activities. These compounds, bearing cationic side chains, were evaluated for their effectiveness against various cancer cell lines, indicating the potential for cancer therapy applications (Bu et al., 2001).

Monoamine Oxidase Inhibition

Mesiti et al. (2021) reported on the pharmacological properties of 4-oxoquinoline derivatives as monoamine oxidase inhibitors, highlighting the influence of tautomerism on biological activity. The study introduces N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide as a potent and selective MAO-B inhibitor, demonstrating the compound's relevance in neurodegenerative disease research (Mesiti et al., 2021).

Anion Sensing

Research by Dorazco-González et al. (2014) delves into the development of bisquinolinium pyridine-2,6-dicarboxamide receptors for fluorescent anion sensing in water. These receptors demonstrate the ability to bind and detect anions efficiently, pointing to their potential in analytical and environmental chemistry applications (Dorazco-González et al., 2014).

Breast Cancer Activity

A study focused on the synthesis of new quinoline derivatives to evaluate their anticancer effect against the MCF-7 breast cancer cell line. Gaber et al. (2021) synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, finding significant anticancer activity in some of the synthesized compounds (Gaber et al., 2021).

Mechanism of Action

The compound has been used in the study of TRIM24 and BRPF1, proteins involved in the epigenetic regulation of gene expression . The compound’s mechanism of action is likely related to its interaction with these proteins, although specific details are not provided in the available resources .

Future Directions

The compound’s potential biological activity and its role in the study of proteins involved in the epigenetic regulation of gene expression suggest it may have future applications in scientific research, particularly in the field of cancer research . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-26-19-12-11-16(14-15(19)10-13-22(26)27)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-9,11-12,14,23H,10,13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHHVZDKZLARTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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